3-Bromo-N-butyl-4-fluorobenzamide

Lipophilicity Membrane permeability Drug-likeness

3-Bromo-N-butyl-4-fluorobenzamide (CAS 1065074-05-6) is a synthetic halogenated benzamide derivative with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.13 g/mol. It features a benzene ring bearing bromine at the 3-position and fluorine at the 4-position, with an N-butyl carboxamide side chain.

Molecular Formula C11H13BrFNO
Molecular Weight 274.13 g/mol
CAS No. 1065074-05-6
Cat. No. B1522707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-butyl-4-fluorobenzamide
CAS1065074-05-6
Molecular FormulaC11H13BrFNO
Molecular Weight274.13 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)8-4-5-10(13)9(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15)
InChIKeyYFOVUPQZPZUAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-butyl-4-fluorobenzamide (CAS 1065074-05-6): Procurement-Relevant Baseline for a Halogenated Benzamide Research Intermediate


3-Bromo-N-butyl-4-fluorobenzamide (CAS 1065074-05-6) is a synthetic halogenated benzamide derivative with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.13 g/mol [1]. It features a benzene ring bearing bromine at the 3-position and fluorine at the 4-position, with an N-butyl carboxamide side chain. The compound is typically supplied as a crystalline solid with a purity specification of ≥95% or ≥97% . As a member of the halogenated benzamide class—which includes known pharmacologically active scaffolds such as histone deacetylase (HDAC) inhibitors and dopamine D2/D3 receptor ligands [2]—this compound serves primarily as a versatile synthetic intermediate and a candidate for structure–activity relationship (SAR) studies in medicinal chemistry programs.

3-Bromo-N-butyl-4-fluorobenzamide (CAS 1065074-05-6): Why In-Class Benzamide Analogs Cannot Be Used Interchangeably Without Quantitative Risk


Halogenated benzamide derivatives that share the same molecular formula (C₁₁H₁₃BrFNO) or core scaffold are nevertheless not functionally interchangeable in demanding research applications. Subtle variations in halogen position and N-alkyl chain structure can produce measurable differences in lipophilicity (ΔLogP ≥ 0.5), polar surface area, and electronic properties that directly influence membrane permeability, target binding kinetics, and synthetic reactivity . For instance, the 3-Br,4-F substitution pattern and linear N-butyl chain of this compound confer a distinct XLogP3-AA of 3.2 and a topological polar surface area (TPSA) of 29.1 Ų, placing it at a specific point on the permeability–solubility continuum that differs from positional isomers and N-alkyl variants [1]. Selection based solely on molecular formula or benzamide class membership—without quantitative comparison of these physicochemical determinants—risks introducing uncontrolled variables that can compromise assay reproducibility, synthetic route efficiency, and the validity of SAR conclusions. The quantitative comparisons below provide the evidence required for rigorous compound selection.

3-Bromo-N-butyl-4-fluorobenzamide (CAS 1065074-05-6): Quantitative Evidence for Differentiated Compound Selection


Lipophilicity (LogP) Differentiation: Balanced Partitioning Relative to Mono-Halogenated and Positional Isomer Analogs

In lipophilicity-dependent applications such as cell-based assays or CNS-targeted screening, the partition coefficient (LogP) is a critical selection criterion. The target compound 3-Bromo-N-butyl-4-fluorobenzamide exhibits an intermediate XLogP3-AA of 3.2 (PubChem) and a computed LogP of approximately 3.12–3.59 depending on the method [1]. This value is significantly higher than the non-brominated analog N-Butyl-4-fluorobenzamide (CAS 3851-81-8; LogP = 2.75, MW = 195.23) and moderately distinct from the non-fluorinated analog 3-Bromo-N-butylbenzamide (CAS 35390-07-9; LogP = 3.37, MW = 256.14) . The combined 3-Br/4-F substitution thus provides a lipophilicity window that is neither too hydrophilic (which could limit membrane penetration) nor too lipophilic (which could cause solubility or non-specific binding issues). For researchers requiring a benzamide building block with a LogP in the 3.0–3.6 range for blood–brain barrier permeability prediction, this compound occupies a narrow and valuable property space.

Lipophilicity Membrane permeability Drug-likeness SAR

Topological Polar Surface Area (TPSA) Differentiation: CNS Permeability Advantage Over Unsubstituted Amide Parent Compound

The topological polar surface area (TPSA) is a well-validated predictor of blood–brain barrier (BBB) penetration and intestinal absorption, with values below 60–70 Ų generally required for CNS exposure. The target compound has a TPSA of 29.1 Ų (PubChem, ChemSrc) [1], which is substantially lower than the parent unsubstituted amide 3-Bromo-4-fluorobenzamide (CAS 455-85-6; TPSA = 43.09 Ų) . This 14 Ų reduction is attributable to the N-butyl substitution, which masks the polar amide NH and adds lipophilic bulk. Furthermore, the TPSA of 29.1 Ų is identical to that of the non-brominated N-Butyl-4-fluorobenzamide analog , confirming that the bromine atom does not compromise the favorable TPSA profile. For research programs involving CNS penetration or oral bioavailability optimization, this compound's TPSA places it squarely within the range associated with favorable BBB permeation (TPSA <60 Ų) and oral absorption (TPSA <140 Ų).

TPSA CNS penetration Blood–brain barrier Oral bioavailability

Halogen Substitution Pattern Specificity: 3-Br/4-F Arrangement Provides Unique Electronic Properties for Halogen Bonding and Cross-Coupling Reactivity

The 3-bromo,4-fluoro substitution pattern on the benzamide ring is not arbitrary; it creates a distinct electronic environment that differs from positional isomers. The bromine at C-3 serves as both a heavy atom for crystallographic phasing and a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), while the electron-withdrawing fluorine at C-4 modulates the aromatic ring's electron density and influences the reactivity of the bromine substituent . In comparison, the positional isomer 2-Bromo-5-fluoro-N-isobutylbenzamide (CAS 951884-17-6) has a LogP of 3.36 and identical TPSA of 29.1 Ų , but the different substitution geometry alters the vector of halogen bond donor/acceptor interactions and can lead to divergent target-binding profiles. The linear N-butyl chain of the target compound further distinguishes it from branched N-alkyl variants (e.g., N-isobutyl or N-cyclohexyl), which affect conformational flexibility and crystal packing . For chemists designing focused SAR libraries or optimizing a lead series, the specific 3-Br,4-F arrangement and linear N-butyl group are critical structural features that cannot be replicated by homologous compounds.

Halogen bonding Cross-coupling Electronic effects SAR scaffold

Aqueous Solubility Differentiation: Ultra-Low Water Solubility Supports Organic-Phase Reaction Utility and Crystallization Purity Control

The predicted aqueous solubility of 3-Bromo-N-butyl-4-fluorobenzamide is approximately 0.19 g/L at 25°C (ACD/Labs calculated value) . This extremely low water solubility—characteristic of the combined halogenation and N-alkylation—contrasts with the more moderate solubility of analogs lacking the bromine or the N-butyl group. For synthetic chemists, this property is advantageous: it facilitates product isolation by aqueous precipitation, simplifies liquid–liquid extraction workflows, and minimizes hydrolysis side reactions during aqueous work-up. However, for researchers planning biological assays, the low solubility necessitates the use of co-solvents (e.g., DMSO, ethanol) and careful control of final organic solvent concentrations to avoid compound precipitation in assay media. The compound's solubility of less than 1 mM in water means that stock solutions for cell-based assays should be prepared at ≥10 mM in DMSO, with a recommended final DMSO concentration ≤0.1% in cell culture .

Solubility Crystallization Organic synthesis Purification

Safety and Handling Profile: Hazard Classification Comparison for Laboratory Procurement Risk Assessment

The safety profile of 3-Bromo-N-butyl-4-fluorobenzamide is characterized by acute toxicity hazards. According to its Safety Data Sheet from ChemSrc and ChemicalBook, the compound is classified as harmful by inhalation (H331), harmful in contact with skin (H311), and harmful if swallowed (H301), with GHS06 danger pictogram and UN# 2811 (Class 6.1, Packing Group III) . This hazard profile is consistent with other N-butyl halogenated benzamides; for example, 3-Bromo-N-butylbenzamide (CAS 35390-07-9) carries virtually identical hazard statements . From a procurement perspective, the Class 6.1 classification triggers mandatory dangerous goods shipping surcharges and may restrict air transport options. However, unlike some structurally related benzamides with additional reactive functional groups, this compound does not carry corrosive (Class 8) or environmentally hazardous (Class 9) classifications, simplifying waste disposal and regulatory compliance for research laboratories.

GHS hazard Safety data Laboratory handling Transport classification

3-Bromo-N-butyl-4-fluorobenzamide (CAS 1065074-05-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry SAR Probe Design Targeting CNS-Penetrant HDAC or Kinase Inhibitors

The compound's combination of moderate lipophilicity (XLogP3-AA = 3.2), low TPSA (29.1 Ų), and the 3-Br/4-F halogen pattern makes it a compelling scaffold for CNS-focused medicinal chemistry programs targeting HDAC enzymes or specific kinases [1]. The TPSA value of 29.1 Ų is well below the 60 Ų threshold empirically associated with BBB penetration, while the bromine atom provides a synthetic handle for late-stage diversification via Suzuki coupling. For procurement, researchers should specify ≥97% purity to minimize side-reaction interference, and pre-weighed aliquots stored at –20°C are recommended to maintain integrity over multi-month SAR campaigns .

Synthetic Methodology Development: Palladium-Catalyzed Cross-Coupling Optimization

The aryl bromide at the 3-position, para to the amide, is ideally situated for oxidative addition in Pd(0)-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Buchwald–Hartwig, and Heck couplings [1]. The electron-withdrawing fluorine at C-4 further activates the ring toward oxidative addition while providing a spectroscopic handle (¹⁹F NMR). For synthetic methodology laboratories, this compound offers a well-defined, commercially available substrate with a single reactive bromide site, enabling unambiguous product analysis. Procurement at the 95% purity grade is typically sufficient for methodology optimization, with the option to upgrade to 97% for publication-quality substrate batches .

Biophysical Assay Development: Surface Plasmon Resonance (SPR) and Thermal Shift Assays

For target engagement studies using SPR or differential scanning fluorimetry (thermal shift), the compound's molecular weight of 274.13 Da and balanced LogP of ~3.2 provide favorable characteristics for reversible binding measurements with minimal non-specific binding artifacts [1]. The predicted solubility of 0.19 g/L (~0.7 mM) necessitates the use of DMSO stock solutions at ≥10 mM, with a final DMSO concentration ≤0.1% in the assay buffer to avoid solvent-induced artifacts or protein denaturation . When procuring for biophysical assays, requesting lot-specific purity certification (HPLC trace) is advised, as even minor impurities can generate spurious SPR sensorgram responses.

Crystallography-Focused Fragment and Lead Optimization Programs

The bromine atom at C-3 serves as an effective anomalous scatterer for single-wavelength anomalous diffraction (SAD) phasing in protein–ligand co-crystallography experiments, eliminating the need for selenomethionine labeling or heavy-atom soaking [1]. The linear N-butyl chain, with only four rotatable bonds, reduces conformational disorder in the electron density map compared to branched or cyclic N-alkyl analogs. For crystallography procurement, material of ≥97% purity is strongly recommended, and the compound should be stored desiccated at 2–8°C to prevent hydrolysis or degradation that could introduce crystalline impurities .

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